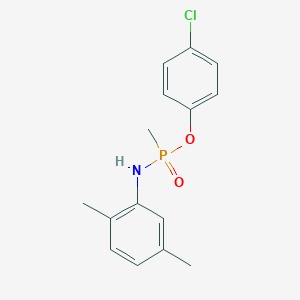![molecular formula C14H19N3O B5723645 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5723645.png)
1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole, commonly known as IMPT, is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole-based compound that is widely used in the synthesis of various drugs and pharmaceuticals. IMPT has been found to have a broad range of biological activities, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of IMPT is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, so inhibition of COX-2 activity may lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
IMPT has been found to have a broad range of biochemical and physiological effects. It has been found to have antioxidant activity, which may help to protect cells from oxidative damage. IMPT has also been found to have anti-inflammatory activity, which may help to reduce inflammation in the body. Additionally, IMPT has been found to have analgesic activity, which may help to reduce pain.
实验室实验的优点和局限性
One advantage of using IMPT in lab experiments is its broad range of biological activities. It has been found to have antibacterial, antifungal, and antiviral activities, as well as cytotoxic effects on cancer cells. This makes it a promising candidate for the development of new drugs and pharmaceuticals. However, one limitation of using IMPT in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on normal cells as well as cancer cells, so care must be taken when using it in experiments.
未来方向
There are several future directions for research on IMPT. One area of research is the development of new drugs and pharmaceuticals based on IMPT. Its broad range of biological activities makes it a promising candidate for the development of new antimicrobial agents and anticancer drugs. Another area of research is the investigation of the mechanism of action of IMPT. Further studies are needed to fully understand how IMPT works and how it can be used to treat various diseases. Finally, research is needed to investigate the potential toxicity of IMPT and to develop methods to mitigate any potential harmful effects.
合成方法
The synthesis of IMPT involves the reaction of 5-isopropyl-2-methylphenol with ethyl chloroacetate to form ethyl 2-(5-isopropyl-2-methylphenoxy)acetate. This intermediate is then reacted with hydrazine hydrate to form 1-(2-(5-isopropyl-2-methylphenoxy)ethyl)hydrazine. Finally, the triazole ring is formed by the reaction of the hydrazine intermediate with sodium azide in the presence of copper sulfate.
科学研究应用
IMPT has been extensively studied for its potential use in the synthesis of various drugs and pharmaceuticals. It has been found to have antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents. IMPT has also been studied for its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells.
属性
IUPAC Name |
1-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-11(2)13-5-4-12(3)14(8-13)18-7-6-17-10-15-9-16-17/h4-5,8-11H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJUVHWZGFWIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196567 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(isopropylamino)-2-quinazolinyl]phenol](/img/structure/B5723563.png)
![4-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5723570.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5723571.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]nicotinohydrazide](/img/structure/B5723575.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5723582.png)

![N-allyl-3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5723586.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5723598.png)
![N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5723603.png)
![isopropyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5723607.png)
![N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723608.png)
![3-ethoxy-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5723617.png)
![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723633.png)